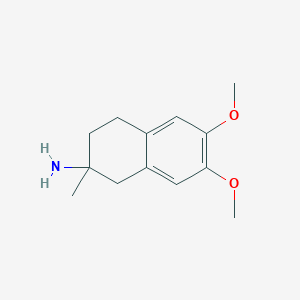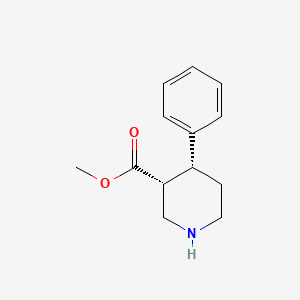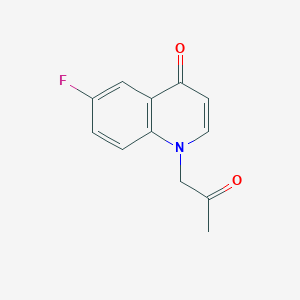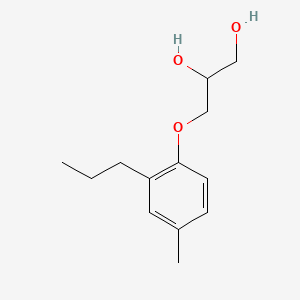![molecular formula C10H8N4S B11885772 4-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione CAS No. 19855-00-6](/img/structure/B11885772.png)
4-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione makes it a valuable compound in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione typically involves the following steps :
Starting Material: The synthesis begins with 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine.
Nucleophilic Substitution: This compound undergoes aromatic nucleophilic substitution with various amines and triazole-2-thiol.
Cyclization: The intermediate products are then cyclized to form the desired triazoloquinoxaline structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazoloquinoxalines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione has several scientific research applications :
Antiviral Agents: It has shown potential as an antiviral agent against various viruses.
Antimicrobial Agents: The compound exhibits antibacterial and antifungal activities.
Anticancer Research: It has been studied for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.
DNA Intercalation: The compound can intercalate into DNA, making it useful in studying DNA interactions and developing DNA-targeted therapies.
Mecanismo De Acción
The mechanism of action of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione involves several pathways :
DNA Intercalation: The compound intercalates into DNA, disrupting the DNA structure and inhibiting replication and transcription.
Enzyme Inhibition: It can inhibit various enzymes involved in viral replication and cell proliferation.
Apoptosis Induction: The compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Comparación Con Compuestos Similares
4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione can be compared with other similar compounds in the triazoloquinoxaline family :
4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline: Similar structure but with a chloro group instead of a methyl group.
8-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline: Similar structure but with a methyl group at a different position.
1,2,4-Triazolo[4,3-a]quinoxaline-1-thiol: Similar structure but with a thiol group instead of a thione group.
The uniqueness of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.
Propiedades
Número CAS |
19855-00-6 |
|---|---|
Fórmula molecular |
C10H8N4S |
Peso molecular |
216.26 g/mol |
Nombre IUPAC |
4-methyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1-thione |
InChI |
InChI=1S/C10H8N4S/c1-6-9-12-13-10(15)14(9)8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H,13,15) |
Clave InChI |
IGXZBFYNGRQBPI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2N3C1=NNC3=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


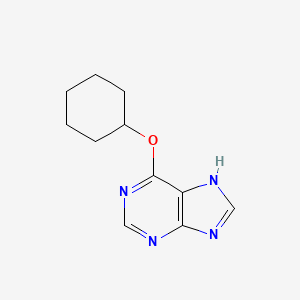

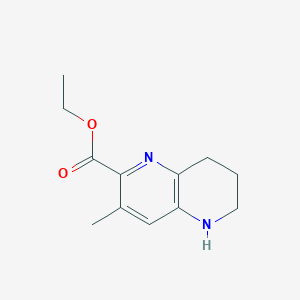
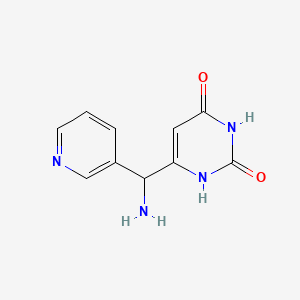
![5-Fluoro-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11885728.png)
